molecular formula C11H13NO7 B2801901 Methyl (2,6-dimethoxy-4-nitrophenoxy)acetate CAS No. 727675-28-7

Methyl (2,6-dimethoxy-4-nitrophenoxy)acetate

Cat. No.: B2801901
CAS No.: 727675-28-7
M. Wt: 271.225
InChI Key: IKFCHNMIVJSDCQ-UHFFFAOYSA-N
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Description

Methyl (2,6-dimethoxy-4-nitrophenoxy)acetate is an organic compound with the molecular formula C₁₁H₁₃NO₇. It is characterized by the presence of methoxy, nitro, and phenoxy groups attached to an acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2,6-dimethoxy-4-nitrophenoxy)acetate typically involves the esterification of 2,6-dimethoxy-4-nitrophenol with methyl chloroacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to around 80-100°C for several hours to ensure complete esterification .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl (2,6-dimethoxy-4-nitrophenoxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl (2,6-dimethoxy-4-nitrophenoxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (2,6-dimethoxy-4-nitrophenoxy)acetate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The methoxy groups may also play a role in modulating the compound’s reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2,6-dimethoxy-4-nitrophenyl)acetate
  • Ethyl (2,6-dimethoxy-4-nitrophenoxy)acetate
  • Methyl (2,6-dimethoxy-4-aminophenoxy)acetate

Uniqueness

Methyl (2,6-dimethoxy-4-nitrophenoxy)acetate is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

IUPAC Name

methyl 2-(2,6-dimethoxy-4-nitrophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO7/c1-16-8-4-7(12(14)15)5-9(17-2)11(8)19-6-10(13)18-3/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFCHNMIVJSDCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OCC(=O)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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